molecular formula C9H6ClF3O3 B13153554 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B13153554
M. Wt: 254.59 g/mol
InChI Key: ZAONSCDYBSPRSR-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H6ClF3O3. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenylacetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid typically involves the reaction of 2-chloro-6-(trifluoromethoxy)phenylboronic acid with acetic acid derivatives. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate. The process may involve Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethoxy groups can enhance binding affinity and specificity to target molecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and trifluoromethoxy groups in 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid makes it unique. These groups can significantly influence the compound’s reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-[2-chloro-6-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-3-7(16-9(11,12)13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

ZAONSCDYBSPRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)OC(F)(F)F

Origin of Product

United States

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